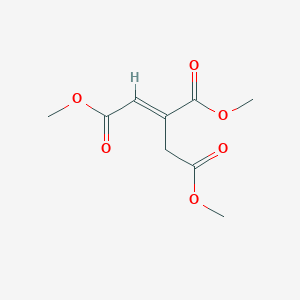

trans-Aconitic Acid Trimethyl Ester

Übersicht

Beschreibung

trans-Aconitic Acid Trimethyl Ester: is an organic compound derived from aconitic acid, which is a tricarboxylic acid. This ester is formed by the esterification of aconitic acid with methanol. It is a colorless to pale yellow liquid with a characteristic odor. The compound is known for its applications in various chemical and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Aconitic Acid Trimethyl Ester can be achieved through a one-step method involving the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate. This reaction is catalyzed by copper acetylacetonate (Cu(acac)2) and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of aconitic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-Aconitic Acid Trimethyl Ester can undergo oxidation reactions to form various oxidation products.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions where one or more of its ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-Aconitic Acid Trimethyl Ester is used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce biodegradable polymers .

Biology: In biological research, the compound is used to study metabolic pathways and enzyme activities. It serves as a model compound for studying ester hydrolysis and other biochemical reactions .

Medicine: It is also being investigated for its anti-inflammatory and anti-cancer properties .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics. It is also employed as a cross-linking agent in the manufacture of resins and coatings .

Wirkmechanismus

The mechanism of action of trans-Aconitic Acid Trimethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release aconitic acid, which then participates in the tricarboxylic acid cycle. This cycle is crucial for energy production in cells. The compound’s ability to form biodegradable polymers also makes it useful in drug delivery systems, where it can release active pharmaceutical ingredients in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Cis-Aconitic Acid Trimethyl Ester: Similar in structure but differs in the spatial arrangement of its functional groups.

Itaconic Acid Trimethyl Ester: Another tricarboxylic acid ester with similar applications in polymerization reactions.

Fumaric Acid Dimethyl Ester: Used in similar applications but differs in its chemical structure and reactivity.

Uniqueness: trans-Aconitic Acid Trimethyl Ester is unique due to its specific spatial arrangement, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers and its role in biological systems make it a valuable compound in various fields of research and industry .

Biologische Aktivität

trans-Aconitic Acid Trimethyl Ester (TAME), a derivative of aconitic acid, has garnered attention due to its potential biological activities and applications in various fields, including medicine, agriculture, and materials science. This article reviews the biological activity of TAME, focusing on its roles as an intermediate in metabolic pathways, its pharmacological properties, and its applications in tissue engineering and drug delivery.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three esterified carboxylic acid groups. This structure enhances its reactivity and solubility, making it suitable for various biological applications.

Biological Roles of Aconitic Acid Derivatives

Aconitic acid and its derivatives play significant roles in biological systems. TAME is involved in several metabolic processes:

- Tricarboxylic Acid Cycle (TCA) : Aconitic acid acts as an intermediate in the TCA cycle, which is crucial for energy production in aerobic organisms. It contributes to cellular respiration by facilitating the conversion of carbohydrates into energy.

- Plant Defense Mechanisms : Aconitic acid derivatives exhibit antifungal properties and act as phytoalexins, providing plants with a defense mechanism against pathogens. TAME has been noted for its role in enhancing plant resistance to pests like Nilaparvata lugens .

Pharmacological Activities

Research has identified several pharmacological activities associated with TAME:

- Anti-inflammatory Activity : TAME has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-α from monocytes, suggesting its utility in managing inflammatory conditions .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress within biological systems. This activity has been assessed using methods such as the DPPH assay .

- Antimicrobial Properties : TAME demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent makes it a candidate for developing new therapeutic agents .

Applications in Tissue Engineering

TAME's chemical properties allow it to be utilized in tissue engineering:

- Polymer Production : TAME can be polymerized to produce biocompatible scaffolds for tissue engineering applications. These scaffolds mimic the extracellular matrix and support cell growth and tissue regeneration .

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of therapeutic agents when used to modify drug delivery systems. For example, TAME-modified chitosan microparticles have been developed to improve lung delivery of drugs like salmeterol and fluticasone .

Case Studies

Several studies have investigated the biological effects of TAME:

- Study on Antifungal Activity :

- Inhibition of Inflammatory Response :

- Tissue Engineering Applications :

Summary Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346359 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-99-2 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.